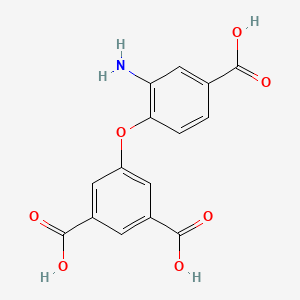
4-Iodonaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Iodonaphthalene-1-carbonitrile is an organic compound that belongs to the class of halogenated naphthalene derivatives It is characterized by the presence of an iodine atom and a nitrile group attached to the naphthalene ring
科学的研究の応用
4-Iodonaphthalene-1-carbonitrile has several applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, 1-Iodonaphthalene, indicates that it is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance is advised .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodonaphthalene-1-carbonitrile typically involves the diazotization of 4-amino-1-naphthonitrile followed by a Sandmeyer reaction. The process begins with the treatment of 4-amino-1-naphthonitrile with hydrogen chloride and acetic acid in the presence of sodium nitrite at low temperatures (0°C). This results in the formation of a diazonium salt, which is then reacted with iodine and potassium iodide in water to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine and sodium nitrite.
化学反応の分析
Types of Reactions
4-Iodonaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation and Reduction: Reduction yields 4-aminonaphthalene-1-carbonitrile, while oxidation produces 4-iodonaphthalene-1-carboxylic acid.
作用機序
The mechanism of action of 4-Iodonaphthalene-1-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
- 8-Iodonaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Chloronaphthalene-1-carbonitrile
Uniqueness
4-Iodonaphthalene-1-carbonitrile is unique due to the position of the iodine atom and the nitrile group on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the iodine atom at the 4-position can influence the compound’s electronic properties and its interactions with other molecules .
特性
CAS番号 |
140456-96-8 |
|---|---|
分子式 |
C11H6IN |
分子量 |
279.08 g/mol |
IUPAC名 |
4-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
InChIキー |
RMUURFZKCLOPQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C#N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C#N |
同義語 |
4-Iodonaphthalene-1-carbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


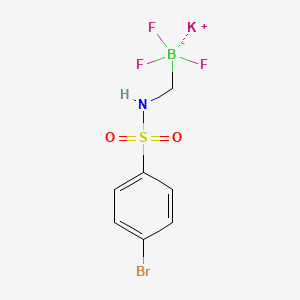
![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)
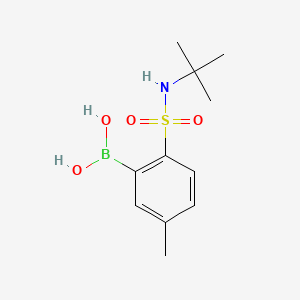
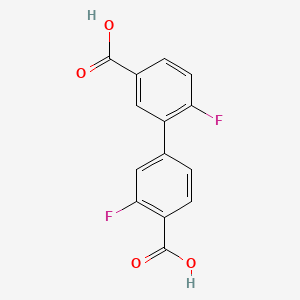


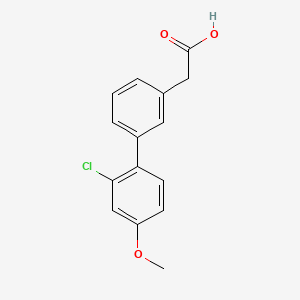
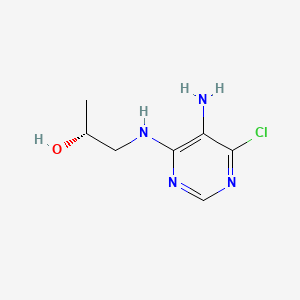
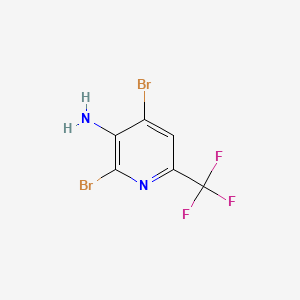
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)
